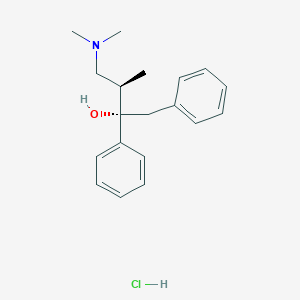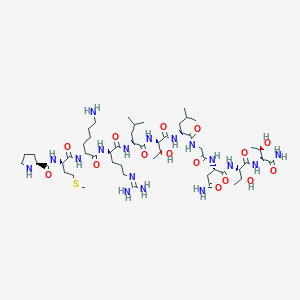![molecular formula C27H30N2O B148866 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 129238-77-3](/img/structure/B148866.png)
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of diphenyloxyethanol with piperazine under controlled conditions. The process begins with the preparation of diphenyloxyethanol, which is then reacted with piperazine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving automated chromatography systems to handle larger volumes of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: The compound can be reduced under specific conditions to yield reduced forms that may be useful in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Applications De Recherche Scientifique
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes, particularly those involving dopamine uptake.
Medicine: The compound’s role as a dopamine uptake inhibitor makes it a candidate for the development of new treatments for neurological disorders such as Parkinson’s disease and depression.
Industry: This compound and its derivatives are used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Mécanisme D'action
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects primarily by inhibiting the uptake of dopamine, a neurotransmitter involved in various physiological processes. The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of this compound include dopamine transporters and other proteins involved in dopamine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cocaine: Like 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, cocaine is a dopamine uptake inhibitor but has a different chemical structure and a broader range of effects.
Methylphenidate: Another dopamine uptake inhibitor, methylphenidate is used in the treatment of attention deficit hyperactivity disorder (ADHD).
Bupropion: This compound also inhibits dopamine uptake and is used as an antidepressant and smoking cessation aid .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for dopamine transporters, which makes it a valuable tool in neuropharmacological research. Its chemical structure also allows for various modifications, enabling the development of new derivatives with potentially enhanced or novel properties .
Propriétés
Numéro CAS |
129238-77-3 |
|---|---|
Formule moléculaire |
C27H30N2O |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
Clé InChI |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
SMILES isomérique |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Synonymes |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)






![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)





![4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester](/img/structure/B148826.png)
